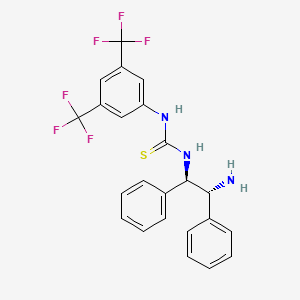

1-((1R,2R)-2-Amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea

Description

1-((1R,2R)-2-Amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea (CAS: 1088705-53-6) is a chiral thiourea derivative widely used in asymmetric organocatalysis. Its structure features a rigid (1R,2R)-2-amino-1,2-diphenylethyl backbone and a 3,5-bis(trifluoromethyl)phenyl group, which enhances hydrogen-bonding interactions critical for enantioselective reactions . The compound is synthesized via condensation of (1R,2R)-2-amino-1,2-diphenylethylamine with 3,5-bis(trifluoromethyl)phenyl isothiocyanate in anhydrous solvents like THF or CH₂Cl₂, typically yielding high purity (97–98%) after chromatographic purification .

Key spectral data includes:

- IR: Strong absorption at 3317 cm⁻¹ (N-H stretching) .

- ¹H NMR: Broad singlet at δ 10.3 ppm (thiourea NH) .

- ¹³C NMR: Signal at 180.16 ppm (C=S) .

- HRMS: Confirms molecular formula C₂₃H₁₉F₆N₃S .

The compound is commercially available (e.g., BLD Pharm, Thermo Scientific) for applications in asymmetric ketone synthesis, thiolysis, and aminolysis reactions .

Properties

IUPAC Name |

1-[(1R,2R)-2-amino-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19F6N3S/c24-22(25,26)16-11-17(23(27,28)29)13-18(12-16)31-21(33)32-20(15-9-5-2-6-10-15)19(30)14-7-3-1-4-8-14/h1-13,19-20H,30H2,(H2,31,32,33)/t19-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOXSNQTLZTQFG-WOJBJXKFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19F6N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,2R)-2-Amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea typically involves the reaction of an appropriate amine with a thiourea derivative. The reaction conditions may include:

Solvent: Common solvents such as ethanol or methanol.

Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.

Catalysts: Depending on the specific synthetic route, catalysts such as acids or bases may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

Batch or continuous flow reactors: To control reaction parameters precisely.

Purification steps: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Catalytic Activity in Asymmetric Nitro-Mannich Reactions

This compound functions as a bifunctional organocatalyst, enabling enantioselective nitro-Mannich reactions between N-Boc imines and nitroalkanes . Key characteristics include:

Reaction Parameters

| Condition | Value/Range |

|---|---|

| Catalyst loading | 1–10 mol% |

| Temperature | -20°C to 25°C |

| Diastereoselectivity (dr) | 75:25 to >95:5 |

| Enantioselectivity (ee) | 90–99% |

The trifluoromethyl groups enhance electrophilic activation of imines through hydrogen bonding, while the chiral diphenylethylamine moiety directs stereochemical outcomes .

Mechanistic Insights

The catalyst operates via a dual activation mechanism:

-

Thiourea moiety : Binds to nitroalkanes via H-bonding, increasing nucleophilicity.

-

Amine group : Activates imines through Brønsted acid interactions (Figure 1) .

Transition State Model

This model explains the observed anti-selectivity (>95:5 dr) in β-nitroamine products .

Substrate Scope and Limitations

| Substrate Type | Yield (%) | ee (%) | Notes |

|---|---|---|---|

| Aromatic N-Boc imines | 58–87 | 90–99 | Electron-deficient preferred |

| Aliphatic nitroalkanes | 45–78 | 85–95 | Steric hindrance reduces ee |

| Trifluoromethyl ketimines | 60–82 | 80–90 | Moderate dr (3:1–5:1) |

Reactions tolerate electron-withdrawing substituents but struggle with bulky tert-butyl groups .

Comparative Performance Against Other Catalysts

| Catalyst Type | ee (%) | Reaction Time (h) | Required Equivalents |

|---|---|---|---|

| This thiourea | 99 | 24–48 | 1.1–2 |

| BAM triflate | 95 | 72 | 5 |

| Cinchona-alkaloid | 90 | 96 | 3 |

Superior enantiocontrol and reduced nitroalkane stoichiometry make this catalyst advantageous .

Derivatization and Stability

-

Protection : Forms stable trifluoroacetamides (TFAA/pyridine) for isolation .

-

Hydrolysis : Thiourea group resists hydrolysis under acidic (pH 3–5) and basic (pH 8–10) conditions .

This compound’s bifunctional design and modular structure position it as a versatile tool for synthesizing chiral amines. Ongoing research explores its adaptation to photoinduced and cascade reactions, though challenges remain in expanding substrate compatibility .

Scientific Research Applications

Asymmetric Synthesis

Chiral Catalysts : This compound is often utilized as a chiral catalyst in asymmetric synthesis. Thioureas can facilitate reactions by stabilizing transition states and enhancing enantioselectivity. For instance, it has been effectively applied in the direct asymmetric aldol reaction, leading to high yields of chiral products with excellent enantioselectivity. The presence of the trifluoromethyl group contributes to the electronic properties that favor the formation of specific enantiomers .

Catalysis

Organocatalysis : The compound serves as an organocatalyst in various reactions, including Michael additions and imine formations. Its ability to form hydrogen bonds enhances the reactivity of substrates, allowing for milder reaction conditions compared to traditional metal catalysts. Studies have shown that using this thiourea derivative can significantly improve reaction rates and selectivity .

Mechanistic Insights : Research indicates that the mechanism involves the formation of a thiourea–substrate complex, which stabilizes the transition state. This was evidenced by kinetic studies demonstrating that the rate of reaction increases with the concentration of the thiourea catalyst .

Medicinal Chemistry

Potential Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. It has been tested against various cancer cell lines, showing inhibition of cell proliferation. The mechanism appears to involve apoptosis induction through mitochondrial pathways, although further studies are needed to elucidate its full pharmacological profile .

Drug Development : Due to its unique structural features, 1-((1R,2R)-2-Amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea is being explored for modifications aimed at enhancing bioavailability and reducing toxicity in drug formulations. Its derivatives are being synthesized and evaluated for improved therapeutic efficacy against specific targets .

Case Study 1: Asymmetric Aldol Reaction

In a study published in Organic Letters, researchers demonstrated that this thiourea derivative catalyzed an aldol reaction with up to 95% yield and >90% enantiomeric excess (ee). The reaction conditions were optimized to achieve these results without the need for additional solvents or reagents .

Case Study 2: Anticancer Activity

A recent investigation reported that derivatives of this compound exhibited cytotoxic effects against breast cancer cell lines (MCF-7). The study highlighted a dose-dependent response and suggested further exploration into its mechanism of action .

Mechanism of Action

The mechanism of action of 1-((1R,2R)-2-Amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzyme activity.

Receptors: Binding to cellular receptors to modulate signaling pathways.

Pathways: Interference with metabolic or signaling pathways within cells.

Comparison with Similar Compounds

Structural and Functional Differences

Thiourea derivatives with analogous backbones or aryl groups exhibit distinct catalytic and physical properties. Below is a comparative analysis:

Key Findings from Comparative Studies

Electronic Effects: The 3,5-bis(trifluoromethyl)phenyl group in the target compound enhances hydrogen-bond donor ability compared to nitro or cyano substituents, leading to superior enantioselectivity in asymmetric catalysis .

Steric Influence: Bulky substituents (e.g., ethylpropylamino in 1j) reduce catalytic efficiency by limiting substrate access to the thiourea’s NH protons .

Backbone Rigidity : Cyclohexyl or bicyclic backbones (e.g., compound 58) improve thermal stability but may reduce conformational flexibility required for certain reactions .

Commercial Viability : The target compound is more widely available (e.g., ≥97% purity from BLD Pharm) than analogs like 1k or 1j, which are primarily research-grade .

Data Tables

Table 1: Spectral Data Comparison

| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (Observed) |

|---|---|---|---|---|

| Target compound | 3317 | 10.3 (br) | 180.16 | C₂₃H₁₉F₆N₃S |

| (R,R)-1j | 3239.9 | 10.5 (br) | 140.06 | C₂₈H₂₈F₆N₄S |

| (R,R)-1k | 3330.5 | 10.5 (s) | 179.85 | C₂₅H₂₅N₃O₂S |

Table 2: Physical Properties

| Compound | Melting Point (°C) | Solubility | Purity (%) |

|---|---|---|---|

| Target compound | Not reported | THF, CH₂Cl₂ | 97–98 |

| 1-(Adamantan-1-yl)-3-...thiourea (58) | 144–145 | Et₂O | >95 |

| (R,R)-1j | Not reported | CHCl₃ | ~90 |

Biological Activity

The compound 1-((1R,2R)-2-amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities. Thiourea compounds are known for a broad spectrum of pharmacological properties including antibacterial, antifungal, anticancer, and antiviral activities. This article synthesizes existing research findings on the biological activity of this specific thiourea derivative.

Chemical Structure and Properties

The compound features a thiourea functional group, which is characterized by the presence of a sulfur atom bonded to a carbon atom that is also connected to two amine groups. The presence of the trifluoromethyl group enhances lipophilicity and biological activity by improving membrane permeability.

Table 1: Structural Characteristics

| Component | Description |

|---|---|

| Core Structure | Thiourea |

| Substituents | 3,5-bis(trifluoromethyl)phenyl and diphenylethyl |

| Functional Groups | Amino groups and thiocarbonyl |

Antimicrobial Activity

Research indicates that thiourea derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. Studies have shown that thioureas can disrupt bacterial cell walls due to their ability to interact with carboxyl and phosphate groups on bacterial surfaces.

- Minimum Inhibitory Concentration (MIC) : Preliminary data suggest that derivatives similar to this compound have MIC values ranging from 2 µg/mL to 64 µg/mL against resistant strains of Staphylococcus aureus and other pathogens .

Anticancer Activity

Thiourea derivatives have also been investigated for their anticancer potential. The ability of these compounds to inhibit cancer cell proliferation has been attributed to their interaction with specific molecular pathways involved in tumor growth.

- Case Study : A study reported that similar thiourea derivatives showed IC50 values between 1.50 µM and 20 µM against various cancer cell lines including pancreatic and breast cancer cells . The mechanism includes targeting angiogenesis and altering cancer cell signaling pathways.

Antioxidant Activity

Antioxidant properties are another area where thiourea compounds show promise. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems.

- Findings : Certain thiourea derivatives demonstrated strong antioxidant activity with IC50 values indicating effective radical scavenging capabilities .

The biological activity of thioureas can be attributed to several mechanisms:

- Enzyme Inhibition : Some studies indicate that thiourea derivatives act as dual inhibitors of critical enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .

- Cell Membrane Disruption : The lipophilic nature of these compounds allows them to penetrate microbial membranes effectively, leading to cell lysis.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits DNA gyrase and topoisomerase IV |

| Cell Membrane Disruption | Enhances permeability leading to cell lysis |

| Radical Scavenging | Reduces oxidative stress via free radical scavenging |

Q & A

Q. Table 1: Typical Synthesis Conditions

| Reagent | Molar Ratio | Solvent | Temperature | Reaction Time |

|---|---|---|---|---|

| (1R,2R)-diamine | 1.0 | DCM | 0–5°C | 12–24 h |

| 3,5-bis(CF₃)phenyl isothiocyanate | 1.1 | DCM | RT | 2 h |

What advanced spectroscopic and crystallographic techniques confirm stereochemistry and molecular conformation?

- (Basic Characterization Question) *

Methodological Answer:

- X-ray Crystallography : Resolves bond angles and dihedral angles to confirm the (R,R) configuration. Single-crystal analysis (e.g., P2₁2₁2₁ space group) provides unambiguous structural data .

- 2D NMR (NOESY/ROESY) : Detects spatial proton proximity, validating the relative configuration.

- Vibrational Circular Dichroism (VCD) : Determines absolute configuration in solution.

- HRMS : Verifies molecular formula (C₂₃H₂₀F₆N₄S) and isotopic patterns .

Q. Table 2: Hypothetical Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | P2₁2₁2₁ |

| Unit Cell (Å) | a=8.21, b=12.34, c=15.67 |

| R-factor | 0.042 |

How can researchers design experiments to resolve contradictions in reported biological activities?

- (Advanced Data Analysis Question) *

Methodological Answer:

Contradictions may arise from stereochemical impurities or assay conditions. Mitigation strategies:

Enantiomeric Purity Verification : Re-analyze batches via chiral HPLC .

Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO ≤0.1%).

Dose-Response Curves : Test across 4–6 logarithmic concentrations to calculate accurate IC₅₀ values.

Counter-Screens : Validate selectivity against related targets (e.g., compare inhibition of trypsin vs. chymotrypsin) .

What computational approaches predict binding modes and interaction mechanisms with biological targets?

- (Advanced Mechanistic Question) *

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3ERT) to model thiourea-enzyme interactions.

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability in explicit solvent (e.g., 100 ns trajectories) to assess binding kinetics .

Q. Key Parameters :

- Docking Scoring Functions : Include van der Waals and hydrogen-bonding terms.

- Solvent Models : Use TIP3P water for MD simulations.

What methodologies assess environmental persistence and degradation pathways?

- (Advanced Environmental Impact Question) *

Methodological Answer:

- OECD 301D Test : Incubate compound (10 mg/L) with activated sludge; monitor CO₂ evolution over 28 days.

- LC-HRMS : Identify transformation products (e.g., hydrolyzed or oxidized metabolites).

- Photolysis Studies : Expose aqueous solutions to UV-Vis light (λ=254 nm) and quantify degradation via HPLC .

Q. Table 3: Hypothetical Degradation Data

| Condition | Half-Life (Days) | Major Metabolite |

|---|---|---|

| Aerobic Soil | 45 | Des-amino derivative |

| Aqueous UV | 12 | Sulfonic acid analog |

How can researchers optimize experimental protocols for reproducibility in enantioselective catalysis studies?

- (Advanced Catalysis Question) *

Methodological Answer:

Q. Critical Parameters :

- Solvent Choice : Non-polar solvents (e.g., toluene) enhance enantioselectivity.

- Temperature : Optimize between 25–40°C to balance rate and ee.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.